molecular formula C10H10O3 B13315931 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B13315931
M. Wt: 178.18 g/mol
InChI Key: MTBZXJJXFKMGRR-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a molecular formula of C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the oxidation of indene derivatives. One common method includes the oxidation of 2,3-dihydro-1H-indene-4-carboxylic acid using reagents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific functional groups and structural features. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of synthesis and application in various fields.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(10(12)13)9(6)5-7/h1-3,7,11H,4-5H2,(H,12,13)

InChI Key

MTBZXJJXFKMGRR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2C(=O)O)O

Origin of Product

United States

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